REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:23])[CH:5]([C:7]1[N:8](C(OC(C)(C)C)=O)[C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH3:6])[CH3:2]>ClCCl.C(O)(C(F)(F)F)=O>[NH:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[C:7]1[CH:5]([CH3:6])[C:4]([O:3][CH2:1][CH3:2])=[O:23]
|
Name
|
tert-Butyl 2-(1-ethoxy-1-oxopropan-2-yl)-1H-indole-1-carboxylate
|
Quantity
|
2.77 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)C=1N(C2=CC=CC=C2C1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1.5 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
WASH
|
Details
|
washed with sat. aq. sodium bicarbonate, water, and brine
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography on silica gel (0-20% EtOAc in hexane)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |